N-ethyltetrahydro-2H-pyran-4-amine hydrochloride
Overview
Description
“N-ethyltetrahydro-2H-pyran-4-amine hydrochloride” is a chemical compound with the molecular formula C7H15NO.ClH . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO.ClH/c1-2-8-7-3-5-9-6-4-7;/h7-8H,2-6H2,1H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The molecular weight of the compound is 165.66 . The compound is stable under recommended storage conditions .Scientific Research Applications
Synthesis and Chemical Transformations
Novel Synthesis Methods : Research has developed novel and convenient methods for synthesizing derivatives of pyran compounds, such as N-ethyltetrahydro-2H-pyran-4-amine hydrochloride, using ultrasound-mediated condensation, which offers advantages like simple work-up procedures, shorter reaction times, and higher yields (Wang et al., 2011). Similarly, the condensation of ethanamine derivatives with aromatic aldehydes and ketones has been explored, leading to the synthesis of secondary amines and amides in the tetrahydropyran series, demonstrating the compound's utility in creating complex chemical structures (Arutyunyan et al., 2017).
Chemical Transformations : Significant work has been done on the chemical transformations of tetrahydropyran derivatives. For example, the synthesis and subsequent reactions of (2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)acetonitrile have been documented, showing its potential in forming secondary amines and amides through reductions and reactions with various reagents (Arutyunyan et al., 2018). Another study highlights the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, showcasing the synthetic versatility of related compounds for creating a wide range of derivatives (Pretto et al., 2019).
Applications in Organic Synthesis
Synthetic Applications : The synthesis and transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine highlight its application in organic synthesis, where it has been used as a precursor for further chemical modifications, such as cyanoethylation, leading to a variety of functionalized compounds (Arutyunyan et al., 2012). This demonstrates the role of such compounds in the development of novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science.
Catalysis and Green Chemistry : The use of this compound derivatives in catalysis and green chemistry is evidenced by studies such as the phosphomolybdic acid-catalyzed efficient one-pot three-component aza-Diels-Alder reactions, which enable the synthesis of complex heterocyclic compounds under environmentally friendly conditions (Nagaiah et al., 2006). This highlights the potential of such compounds in facilitating sustainable chemical syntheses.
Safety and Hazards
Properties
IUPAC Name |
N-ethyloxan-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-8-7-3-5-9-6-4-7;/h7-8H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAUERBFDJYWDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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